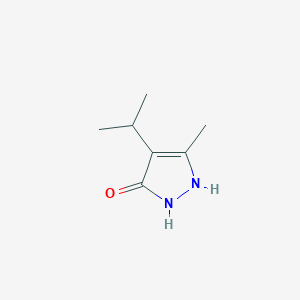
3-methyl-4-(propan-2-yl)-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- is a heterocyclic organic compound with a pyrazolone core structure. This compound is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The presence of the pyrazolone ring imparts unique reactivity and stability to the molecule, making it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- typically involves the condensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic 1,3-dielectrophilic equivalents . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the formation of the pyrazolone ring .
Industrial Production Methods
In industrial settings, the production of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The pyrazolone ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and pyrazole compounds, each with distinct chemical and physical properties.
科学研究应用
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- involves its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and suppress the generation of reactive oxygen species . This activity is mediated through the donation of hydrogen atoms and the stabilization of radical intermediates, thereby protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-:
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: A simpler derivative with similar reactivity but different applications.
3-Hydroxy-1-methyl-1H-pyrazole: Another related compound with distinct chemical properties and uses.
Uniqueness
3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-methylethyl)- stands out due to its unique substitution pattern, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance under various conditions.
属性
分子式 |
C7H12N2O |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
5-methyl-4-propan-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-4(2)6-5(3)8-9-7(6)10/h4H,1-3H3,(H2,8,9,10) |
InChI 键 |
ATGBRCLYHXIDTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NN1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



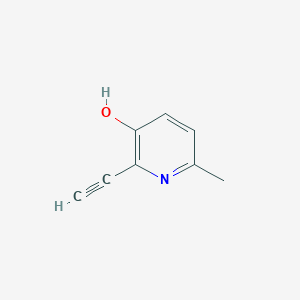
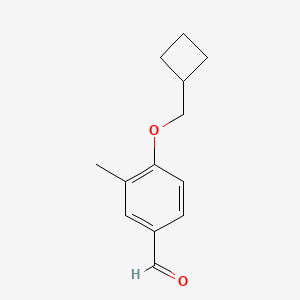
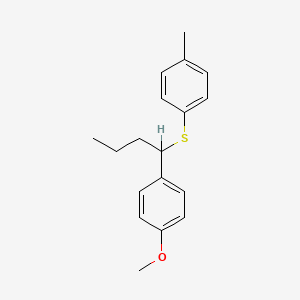
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)
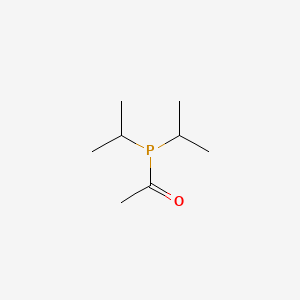
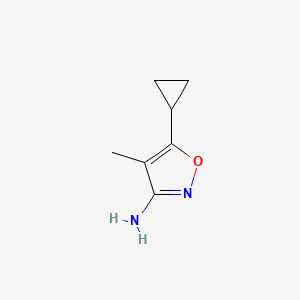
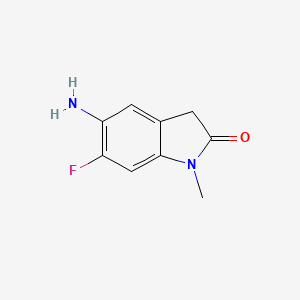

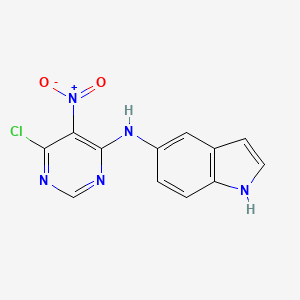
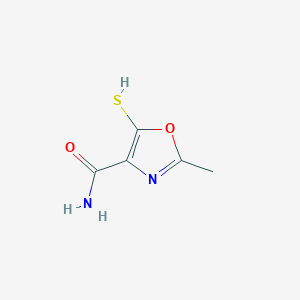
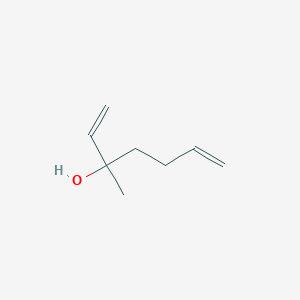
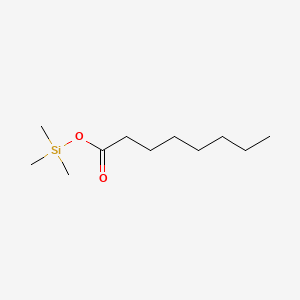
![2,7-Dichloro-8-fluoro-4-(2,2,2-trifluoroethoxy)pyrido[4,3-D]pyrimidine](/img/structure/B13946630.png)
